N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide
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Overview
Description
N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including amides, methoxy groups, and a formohydrazido moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Formohydrazido Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding formohydrazido derivative.
Acylation Reaction: The formohydrazido intermediate is then acylated using 3-methyl-2-oxobutanoic acid chloride under basic conditions to yield the desired intermediate.
Coupling Reaction: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide shares similarities with other hydrazido and amide-containing compounds, such as:
- N-{1-[(3,4-Dimethoxyphenyl)hydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide
- N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzoic acid
Uniqueness
- The presence of both formohydrazido and methoxybenzamido groups in the same molecule provides unique reactivity and potential for diverse applications.
- The specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C29H32N4O7 |
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Molecular Weight |
548.6 g/mol |
IUPAC Name |
N-[1-[2-(3,4-dimethoxybenzoyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C29H32N4O7/c1-17(2)25(29(37)33-32-27(35)19-12-15-23(39-4)24(16-19)40-5)31-28(36)21-8-6-7-9-22(21)30-26(34)18-10-13-20(38-3)14-11-18/h6-17,25H,1-5H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37) |
InChI Key |
OWNMAASCJHTXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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